molecular formula C11H13N B1601689 2-Methyl-2-(p-tolyl)propanenitrile CAS No. 40119-34-4

2-Methyl-2-(p-tolyl)propanenitrile

Cat. No.: B1601689
CAS No.: 40119-34-4
M. Wt: 159.23 g/mol
InChI Key: VCSBTPVGIGROGB-UHFFFAOYSA-N
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Description

2-Methyl-2-(p-tolyl)propanenitrile is an organic compound with the molecular formula C11H13N. It is also known as benzeneacetonitrile, α,α,4-trimethyl-. This compound is characterized by the presence of a nitrile group (-CN) attached to a tertiary carbon atom, which is further bonded to a p-tolyl group (a benzene ring substituted with a methyl group at the para position) and two methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2-(p-tolyl)propanenitrile can be synthesized through various methods. One common approach involves the reaction of p-tolylacetonitrile with methyl iodide in the presence of a strong base such as sodium hydride. The reaction proceeds via the formation of a carbanion intermediate, which then undergoes nucleophilic substitution to yield the desired product.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of more scalable and cost-effective methods. For example, the reaction of p-tolylacetonitrile with dimethyl sulfate in the presence of a base like potassium carbonate can be employed. This method offers the advantage of milder reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(p-tolyl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids or amides.

    Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be employed.

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or amides.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-(p-tolyl)propanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Medicine: It serves as a building block for the synthesis of potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(p-tolyl)propanenitrile depends on the specific reactions it undergoes. For example, in reduction reactions, the nitrile group is converted to a primary amine through the transfer of hydrogen atoms. In oxidation reactions, the nitrile group is transformed into a carboxylic acid or amide through the addition of oxygen atoms.

Comparison with Similar Compounds

2-Methyl-2-(p-tolyl)propanenitrile can be compared with other similar compounds such as:

    Benzyl cyanide: Similar structure but lacks the additional methyl groups.

    Phenylacetonitrile: Similar structure but lacks the methyl groups on the tertiary carbon.

    2-Methyl-2-phenylpropanenitrile: Similar structure but has a phenyl group instead of a p-tolyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and physical properties.

Properties

IUPAC Name

2-methyl-2-(4-methylphenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-9-4-6-10(7-5-9)11(2,3)8-12/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSBTPVGIGROGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30494716
Record name 2-Methyl-2-(4-methylphenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40119-34-4
Record name 2-Methyl-2-(4-methylphenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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